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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzyl bromide

Cat. No.: B1308044 Get Quote

Introduction

4-Fluoro-2-methylbenzyl bromide (CAS No: 862539-91-1, Molecular Formula: C₈H₈BrF) is a

substituted aromatic halogen compound utilized as an intermediate in the synthesis of various

chemical entities, particularly in the fields of pharmaceuticals and materials science.[1][2][3] A

thorough understanding of its structural and electronic properties is crucial for its application,

and this is primarily achieved through spectroscopic analysis. This guide provides a detailed

overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound, along with standardized experimental protocols for

data acquisition.

While direct experimental spectra for 4-Fluoro-2-methylbenzyl bromide are not readily

available in public databases, the data presented herein are predicted based on established

principles of spectroscopy and analysis of structurally analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

benzylic methylene protons, and the methyl protons. The solvent is typically deuterated
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chloroform (CDCl₃).

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~ 7.25 dd
J_HH ≈ 8.5,

J_HF ≈ 5.5
1H Ar-H (H-6)

~ 6.95 dd
J_HH ≈ 8.5,

J_HF ≈ 9.0
1H Ar-H (H-5)

~ 6.85 ddd
J_HH ≈ 8.5, 2.5,

J_HF ≈ 2.5
1H Ar-H (H-3)

~ 4.45 s - 2H -CH₂Br

~ 2.30 s - 3H -CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts and coupling constants can vary based on solvent and concentration.

Predicted ¹³C NMR Data
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon

atoms in the molecule. Significant carbon-fluorine coupling (J_CF) is expected for the aromatic

carbons.
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Chemical Shift (δ, ppm)
Coupling Constant (J_CF,
Hz)

Assignment

~ 161.5 d, ¹J_CF ≈ 245 C-F (C-4)

~ 139.0 d, ³J_CF ≈ 3.0 C-CH₃ (C-2)

~ 134.0 d, ⁴J_CF ≈ 3.5 C-CH₂Br (C-1)

~ 131.0 d, ³J_CF ≈ 8.0 C-H (C-6)

~ 116.5 d, ²J_CF ≈ 21.0 C-H (C-5)

~ 114.0 d, ²J_CF ≈ 22.0 C-H (C-3)

~ 32.0 s -CH₂Br

~ 18.5 s -CH₃

Note: The assignments are based on substituent effects and data from similar compounds.[5]

[6] The d denotes a doublet due to C-F coupling.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluoro-2-methylbenzyl
bromide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence with a 90° pulse angle.

Set the spectral width to cover a range from -1 to 10 ppm.

Collect 16-32 scans with a relaxation delay of 1-2 seconds between scans.[7]

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range from 0 to 200 ppm.

Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise

ratio, with a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals in the ¹H

spectrum and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data
Frequency (cm⁻¹) Intensity Assignment of Vibration

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium
Aliphatic C-H Stretch (-CH₃, -

CH₂)

~ 1610, 1500 Strong, Medium Aromatic C=C Ring Stretch

~ 1250 Strong Aryl C-F Stretch

~ 1220 Strong -CH₂-Br Wagging/Scissoring

~ 690 Strong C-Br Stretch

Note: The spectrum can be influenced by the sampling method (e.g., neat liquid, KBr pellet).[8]

[9]

Experimental Protocol for IR Spectroscopy (ATR
Method)
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal).[9]

Background Collection: Before analyzing the sample, record a background spectrum of the

clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove

contributions from the atmosphere (e.g., CO₂, H₂O).

Sample Application: Place a single drop of liquid 4-Fluoro-2-methylbenzyl bromide directly

onto the ATR crystal surface.

Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent

(e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural confirmation.

Predicted MS Data (Electron Ionization)
Electron Ionization (EI) is a common technique for volatile compounds like benzyl bromides.

m/z (mass-to-charge ratio) Relative Intensity Assignment

202 / 204 High

[M]⁺∙ (Molecular ion peak,

showing the characteristic ~1:1

ratio for the ⁷⁹Br and ⁸¹Br

isotopes)

123 Very High

[M-Br]⁺ (Loss of bromine

radical, forming the stable 4-

fluoro-2-methylbenzyl cation)

91 Medium

[C₇H₇]⁺ (Tropylium ion, a

common fragment in benzyl

compounds)
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Note: The molecular weight of C₈H₈⁷⁹BrF is 201.98 g/mol , and for C₈H₈⁸¹BrF it is 203.98 g/mol

.

Experimental Protocol for Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent

like dichloromethane or methanol, into the mass spectrometer, often via a Gas

Chromatography (GC-MS) system for purification and controlled introduction.

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40

to 300.

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to

generate the mass spectrum. The data system will display the spectrum and a table of peaks

and their relative intensities.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-Fluoro-2-methylbenzyl bromide.
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1. Preparation

2. Data Acquisition

3. Data Processing & Analysis

4. Interpretation
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Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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